molecular formula C11H14Cl2N2 B3416695 N-(3,5-dichlorophenyl)piperidin-4-amine CAS No. 886506-51-0

N-(3,5-dichlorophenyl)piperidin-4-amine

Cat. No.: B3416695
CAS No.: 886506-51-0
M. Wt: 245.14 g/mol
InChI Key: FEDXIGHXPGODKT-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)piperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine scaffold substituted with a 3,5-dichlorophenyl group, a structural motif common in the development of pharmacologically active molecules. Piperidine derivatives are extensively investigated for their potential to interact with various biological targets . Specifically, research on analogous compounds, such as those combining dichlorophenyl groups with piperidine rings, has demonstrated significant biological activities. These include antimicrobial properties, particularly against gram-positive bacterial species, and cytotoxic effects against various cancer cell lines . Furthermore, structurally similar 4-anilidopiperidine compounds are a prominent class in opioid receptor research, showing high binding affinity and selectivity for the μ-opioid receptor, which is a key target for analgesic development . This suggests that this compound serves as a valuable building block for researchers synthesizing novel compounds for biological screening, mechanism of action studies, and structure-activity relationship (SAR) investigations. The presence of the dichlorophenyl group can enhance lipophilicity, potentially aiding membrane permeability . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichlorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDXIGHXPGODKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281148
Record name N-(3,5-Dichlorophenyl)-4-piperidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886506-51-0
Record name N-(3,5-Dichlorophenyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886506-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of the N-(3,5-Dichlorophenyl)piperidin-4-amine Core

The construction of the this compound core can be achieved through several strategic synthetic routes, primarily involving the formation of the piperidine (B6355638) ring followed by the introduction of the N-aryl substituent, or vice versa. Key methodologies include Mannich-type condensations, reductive amination protocols, and multi-step pathways involving precursor derivatization.

Mannich-type Condensation and Related Heterocyclic Construction

The Mannich reaction is a powerful tool for the construction of the 4-piperidone (B1582916) core, a crucial precursor to this compound. This one-pot, three-component condensation typically involves an amine, an aldehyde, and a ketone. For the synthesis of a 4-piperidone precursor, a primary amine or ammonia (B1221849) source, an aldehyde (such as a substituted benzaldehyde), and a ketone with α-hydrogens on both sides (like an acetone (B3395972) derivative) are condensed to form the heterocyclic ring. nih.govnih.gov

A common approach involves the condensation of an ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to yield 2,6-diaryl-3-methyl-4-piperidones. nih.gov The general reaction is versatile, allowing for the introduction of various substituents on the piperidine ring.

Following the synthesis of the 4-piperidone, the ketone functionality can be converted to an amine via reductive amination, as will be discussed in the following section.

Reductive Amination Protocols for N-Alkylation and Arylation

Reductive amination is a cornerstone for the formation of the C-N bond between the piperidine ring and the 3,5-dichlorophenyl moiety. This can be approached in two primary ways:

Reaction of a pre-formed piperidin-4-amine with a 3,5-dichlorophenyl source: This is less common due to the potential for side reactions.

Reaction of a 4-piperidone with 3,5-dichloroaniline (B42879): This is a more widely employed and efficient method.

The reaction of a protected 4-piperidone, such as N-Boc-4-piperidone, with 3,5-dichloroaniline in the presence of a reducing agent is a key step. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.net

For instance, the reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully employed to synthesize the corresponding N-(3,4-dichlorophenyl)amino piperidine. researchgate.net A similar protocol can be envisaged for the 3,5-dichloro analogue.

Another powerful method for N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orgorganic-chemistry.orgrug.nllibretexts.org In this context, piperidin-4-amine could be coupled with 1-bromo-3,5-dichlorobenzene (B43179) or 1-chloro-3,5-dichlorobenzene in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Multi-Step Synthesis Pathways for Precursor Derivatization

A common and highly adaptable strategy for the synthesis of this compound involves a multi-step sequence starting from readily available materials. A representative pathway is outlined below:

Protection of piperidin-4-one: Commercially available piperidin-4-one is often protected at the nitrogen atom to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Reductive amination: The N-Boc-4-piperidone is then subjected to reductive amination with 3,5-dichloroaniline, as described in the previous section, to yield N-Boc-N-(3,5-dichlorophenyl)piperidin-4-amine.

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent), to afford the target compound, this compound.

This multi-step approach allows for the synthesis of a common intermediate (the N-protected piperidone) that can be used to generate a library of N-aryl piperidine analogues by varying the aniline (B41778) component in the reductive amination step.

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated in academic research include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For reductive amination, solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF) are commonly used. nih.govmdpi.com

Reducing Agent: The nature of the reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for iminium ions over ketones.

Catalyst and Ligand (for Buchwald-Hartwig amination): The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, XPhos, SPhos) can dramatically influence the efficiency of the C-N coupling. wikipedia.orgorganic-chemistry.orgrug.nllibretexts.org

Base (for Buchwald-Hartwig amination): A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts.

A systematic study of these variables, often employing techniques like Design of Experiments (DoE), allows for the identification of the optimal conditions for the synthesis. For example, in a rhodium-catalyzed reductive transamination for the synthesis of N-aryl piperidines, a solvent mixture of MeOH/H₂O was found to be critical for achieving a high yield. nih.gov

Derivatization Strategies for this compound Analogues

The this compound core serves as a versatile scaffold for the development of analogues with modified properties. Derivatization can occur at either the primary amine of the piperidine ring or the secondary amine of the aniline moiety, though N-substitution of the piperidine amine is more commonly explored.

N-Substitution of the Piperidine Amine Moiety

The secondary amine of the piperidine ring in this compound is a nucleophilic site that can readily undergo a variety of chemical transformations to introduce diverse functional groups.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netnih.gov For instance, reaction with bromoacetonitrile (B46782) or 2-iodoethanol (B1213209) would introduce cyanoethyl or hydroxyethyl (B10761427) groups, respectively. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. semanticscholar.org This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule.

Aza-Michael Addition: The piperidine amine can also participate in aza-Michael additions to α,β-unsaturated carbonyl compounds or nitriles. For example, reaction with acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can be used to introduce cyanoethyl or carboxyethyl moieties, respectively. researchgate.net

Below is an interactive data table summarizing some potential N-substitution reactions on a related N-aryl piperidin-4-amine scaffold.

ReagentReaction TypeResulting N-Substituent
AcrylonitrileAza-Michael Addition-CH₂CH₂CN
tert-Butyl acrylateAza-Michael Addition-CH₂CH₂CO₂tBu
BromoacetonitrileN-Alkylation-CH₂CN
2-IodoethanolN-Alkylation-CH₂CH₂OH
2-Chloro-N,N-dimethylethylamineN-Alkylation-CH₂CH₂N(CH₃)₂

These derivatization strategies provide a means to systematically modify the structure of this compound, enabling the exploration of structure-activity relationships in various contexts.

Functionalization of the Piperidine Ring System at Various Positions

The piperidine scaffold, a core component of this compound, is a versatile framework amenable to functionalization at multiple positions. Advanced synthetic strategies allow for the precise introduction of substituents, which is crucial for modulating the physicochemical and pharmacological properties of the parent molecule. Site-selective functionalization can be achieved through various methods, including catalyst-controlled C-H activation and transformations of pre-functionalized rings.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of the piperidine ring. nih.gov The regioselectivity of these reactions is highly dependent on the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, the use of specific dirhodium catalysts can direct the insertion of donor/acceptor carbenes to the C2, C3, or C4 positions of the N-protected piperidine ring. nih.gov This methodology provides a direct route to positional analogues that would be challenging to access through traditional multi-step syntheses. nih.gov

Another key strategy involves the kinetic resolution of pre-existing disubstituted piperidines through enantioselective acylation. This method not only separates enantiomers but also introduces a functional group (an acyl group) in a stereoselective manner. nih.gov The reactivity and selectivity in these resolutions can be influenced by the conformation of the piperidine ring, with a preference often observed for the acylation of conformers where an α-substituent is in the axial position. nih.gov

Furthermore, the nitrogen atom of the piperidine ring is a common site for functionalization. Standard reactions such as reductive amination of N-substituted 4-piperidones can be employed to introduce a variety of substituents at the N1 position. researchgate.net The secondary amine in the piperidine ring can also be converted into sulfonamides, amides, or other derivatives, expanding the chemical diversity of the scaffold. researchgate.net The aza-Prins cyclization offers a method for constructing the piperidine ring while simultaneously installing a functional group, such as a halogen at the C4 position, creating a valuable intermediate for further modifications. rasayanjournal.co.in

Table 1: Methodologies for Piperidine Ring Functionalization

Methodology Position(s) Functionalized Key Reagents/Catalysts Description Reference
C-H Insertion C2, C3, C4 Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) Catalyst and N-protecting group control the site-selective introduction of functional groups via carbene insertion into C-H bonds. nih.gov nih.gov
Enantioselective Acylation N1 Chiral hydroxamic acids, N-heterocyclic carbenes (NHC) Used in the kinetic resolution of chiral piperidines, introducing an acyl group onto the nitrogen atom with high enantioselectivity. nih.gov nih.gov
Aza-Prins Cyclization C4 Lewis acids (e.g., NbCl₅) Cyclization of homoallylic amines and epoxides or aldehydes to form the piperidine ring with concurrent introduction of a nucleophile (e.g., chloride) at the C4 position. rasayanjournal.co.in rasayanjournal.co.in
Reductive Amination N1 Reducing agents (e.g., NaBH(OAc)₃) Reaction of a 4-aminopiperidine (B84694) precursor with aldehydes or ketones to introduce substituents on the piperidine nitrogen. researchgate.netchemicalbook.com researchgate.netchemicalbook.com

Modifications and Substitutions on the 3,5-Dichlorophenyl Ring System

The 3,5-dichlorophenyl moiety is a critical pharmacophore whose electronic and steric properties can be fine-tuned through chemical modification. Synthetic strategies for altering this ring system typically involve the synthesis of analogues starting from appropriately substituted precursors rather than direct substitution on the dichlorinated ring, which can be challenging.

Research into related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), provides insight into synthetic routes for modifying the phenyl ring. nih.gov Analogues can be prepared by replacing the 3,5-dichloro substitution pattern with other groups. For example, starting with differently substituted phenyl isocyanates allows for the introduction of various substituents. nih.gov This approach has been used to synthesize analogues where the chlorine atoms are replaced by methyl groups (3,5-dimethylphenyl) or trifluoromethyl groups (3,5-bis(trifluoromethyl)phenyl). nih.gov The general synthetic pathway involves condensing the substituted phenyl isocyanate with a suitable partner, followed by cyclization. nih.gov

Table 2: Examples of Substitutions on the 3,5-Dichlorophenyl Moiety in Analogous Scaffolds

Original Substituent Modified Substituent Example Starting Material Synthetic Approach Reference
3,5-Dichloro 3,5-Dimethyl 3,5-Dimethylphenyl isocyanate Condensation with a reaction partner followed by cyclization. nih.gov nih.gov
3,5-Dichloro 3,5-Bis(trifluoromethyl) 3,5-Bis(trifluoromethyl)phenyl isocyanate Condensation with a reaction partner followed by cyclization. nih.gov nih.gov
3,5-Dichloro 4-Chloro 4-Chlorophenyl isocyanate Condensation with a reaction partner followed by cyclization. nih.gov nih.gov
3,5-Dichloro Unsubstituted Phenyl Phenyl isocyanate Condensation with a reaction partner followed by cyclization. nih.gov nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

Since this compound possesses a stereocenter if substituted on the piperidine ring (at positions other than C4), the preparation of enantiomerically pure forms is of significant interest. This can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. One effective method involves a gold-catalyzed cyclization of a chiral N-homopropargyl amide, which can be prepared with high enantiomeric excess. nih.gov This sequence leads to the formation of substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Asymmetric conjugate addition reactions are also key in establishing stereocenters during the formation of the piperidine ring. researchgate.net These methods provide direct access to optically active piperidine cores that can then be elaborated to the final target molecule.

Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers.

Crystallization of Diastereomeric Salts: This is a classical and widely used method. wikipedia.org It involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.orgrsc.org These salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized and then separated by filtration. wikipedia.org The pure enantiomer is then recovered by removing the chiral auxiliary. wikipedia.org

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In catalytic kinetic resolution, an enantioselective acylation can be performed where one enantiomer of the amine reacts much faster than the other, allowing for the separation of the unreacted, enantioenriched amine from the acylated product. nih.govwhiterose.ac.uk

Dynamic Kinetic Resolution (DKR): This advanced technique combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net Using a suitable racemization catalyst, the unwanted enantiomer is continuously converted back into the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

Table 3: Chiral Resolution Techniques for Piperidine Scaffolds

Technique Principle Common Reagents/Catalysts Advantages Reference
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities. wikipedia.org Chiral acids (e.g., (+)-tartaric acid), chiral bases (e.g., brucine). wikipedia.orgrsc.org Well-established, scalable technique. wikipedia.org wikipedia.orgrsc.org
Catalytic Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst. nih.gov Chiral hydroxamic acids, enzymes (lipases), chiral metal complexes. nih.govwhiterose.ac.uk High selectivity can be achieved; catalytic nature reduces waste. nih.gov nih.govwhiterose.ac.uk
Dynamic Kinetic Resolution (DKR) Kinetic resolution coupled with racemization of the unwanted enantiomer. researchgate.net Enzyme (for resolution) + Metal catalyst (for racemization, e.g., Iridium-based). researchgate.net Potential for quantitative yield of a single enantiomer. researchgate.net researchgate.net

Chemical Reactivity and Transformation Studies of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for chemical transformations to generate diverse libraries of compounds. The primary reactive centers are the secondary amine on the piperidine ring and the C-H bonds of the piperidine backbone.

The secondary amine (N-H) of the piperidine ring is a versatile handle for derivatization. It can readily undergo N-alkylation through reactions like reductive amination with various aldehydes and ketones. researchgate.netchemicalbook.com It can also be acylated to form amides or react with sulfonyl chlorides to produce sulfonamides. researchgate.net Another important transformation is the reaction with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. chemicalbook.com Furthermore, the amine can participate in metal-catalyzed reactions. For example, piperidine derivatives have been shown to act as nucleophiles in zinc(II)-mediated additions to nitriles, resulting in the formation of amidines. rsc.org

The piperidine ring itself can be modified through modern synthetic methods. As previously mentioned, rhodium-catalyzed C-H activation allows for the direct introduction of functional groups at various positions on the ring, showcasing the reactivity of otherwise inert C-H bonds. nih.gov These transformations provide access to novel analogues by directly modifying the core scaffold.

Table 4: Representative Chemical Transformations of the Piperidine-4-amine Scaffold

Reaction Type Reactive Site Reagents Product Type Reference
Reductive Amination Piperidine N-H Aldehyde/Ketone, NaBH(OAc)₃ N-alkylated piperidine researchgate.netchemicalbook.com
Sulfonamide Formation Piperidine N-H Sulfonyl chloride, Base N-sulfonylpiperidine (Sulfonamide) researchgate.net
Urea/Thiourea Formation Piperidine N-H Isocyanate/Isothiocyanate N-piperidyl urea/thiourea chemicalbook.com
Amidine Formation Piperidine N-H Nitrile, Zn(II) catalyst N,N'-disubstituted amidine rsc.org
C-H Functionalization Piperidine C-H bonds Donor/acceptor carbenes, Rh(II) catalyst C-substituted piperidine nih.gov

Structural Characterization and Analytical Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a detailed map of the molecular framework of N-(3,5-dichlorophenyl)piperidin-4-amine can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment, number, and connectivity of protons. The dichlorophenyl group significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts. The piperidine (B6355638) ring protons exhibit characteristic signals corresponding to their axial or equatorial positions, which are further complicated by the ring's conformational dynamics.

Key features in the ¹H NMR spectrum include:

Aromatic Protons: The 3,5-dichloro substitution pattern results in two chemically equivalent protons at the C2' and C6' positions and one proton at the C4' position of the phenyl ring. This typically gives rise to a doublet and a triplet, respectively, in the aromatic region of the spectrum.

Piperidine Protons: The protons on the piperidine ring show complex splitting patterns due to geminal and vicinal coupling. The proton at C4, attached to the nitrogen-bearing carbon, is expected to appear as a multiplet. The axial and equatorial protons at C2, C3, C5, and C6 will have distinct chemical shifts and coupling constants, reflecting the chair conformation of the ring.

Amine Protons: The protons of the secondary amine (N-H) on the piperidine ring and the secondary amine linking the two rings will appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine N-H Variable (e.g., 1.5-2.5) br s
Piperidine H-2ax, H-6ax ~2.6-2.8 m
Piperidine H-2eq, H-6eq ~3.0-3.2 m
Piperidine H-3ax, H-5ax ~1.3-1.5 m
Piperidine H-3eq, H-5eq ~1.9-2.1 m
Piperidine H-4 ~3.4-3.6 m
Aryl N-H Variable (e.g., 4.0-5.0) br s
Aromatic H-2', H-6' ~6.5-6.7 d

Note: Predicted values are based on data from analogous structures and known substituent effects. Actual values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments, confirming the carbon framework of the molecule. The presence of electronegative chlorine and nitrogen atoms causes significant deshielding of the attached carbon atoms, shifting their signals downfield.

Expected signals in the ¹³C NMR spectrum include:

Aromatic Carbons: Six distinct signals are expected for the dichlorophenyl ring. The carbon atoms bonded to chlorine (C3' and C5') will be significantly downfield. The carbon attached to the amine (C1') will also be downfield, while the other aromatic carbons (C2', C4', C6') will appear at characteristic shifts.

Piperidine Carbons: Four signals are expected for the piperidine ring carbons. The carbon atom C4, bonded to the amino group, will be the most deshielded of the piperidine carbons. The C2/C6 and C3/C5 pairs will each give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Piperidine C-3, C-5 ~30-35
Piperidine C-2, C-6 ~45-50
Piperidine C-4 ~50-55
Aromatic C-4' ~110-115
Aromatic C-2', C-6' ~112-118
Aromatic C-3', C-5' ~133-138

Note: Predicted values are based on data from analogous structures and known substituent effects. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4), which is essential for tracing the spin systems within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each piperidine carbon signal to its attached proton(s) (e.g., C4 to H4).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-N, aromatic C=C, and C-Cl bonds. nist.govdergipark.org.trchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretching 3300 - 3500 (medium, sharp)
Aromatic C-H Stretching 3000 - 3100 (weak)
Aliphatic C-H (piperidine) Stretching 2850 - 2960 (medium to strong)
Aromatic C=C Stretching 1550 - 1600 (medium)
N-H Bending 1500 - 1550 (medium)
Aromatic C-N Stretching 1250 - 1350 (strong)
Aliphatic C-N Stretching 1020 - 1250 (medium)

These absorption bands provide clear evidence for the presence of the secondary amine, the piperidine ring, and the dichlorinated phenyl group within the molecular structure.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₁H₁₄Cl₂N₂), the molecular weight is approximately 244.15 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, this cluster would exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

Common fragmentation pathways for amines include alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, key fragmentation could involve:

Loss of the dichlorophenyl group.

Cleavage of the piperidine ring, leading to characteristic fragments.

Loss of small neutral molecules like NH₃ or HCN.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
244/246/248 [M]⁺ (Molecular Ion) -
188/190 [M - C₄H₈]⁺ Cleavage of piperidine ring
160/162 [M - C₅H₁₀N]⁺ Alpha-cleavage and loss of piperidine fragment
146/148 [C₆H₃Cl₂]⁺ Dichlorophenyl cation

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields detailed data on bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry and the preferred conformation of the molecule in the solid state.

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The N-(3,5-dichlorophenyl)amino substituent at the C4 position would likely occupy an equatorial position to reduce steric hindrance.

Bond Lengths and Angles: The C-Cl bond lengths in the dichlorophenyl ring are expected to be in the typical range of 1.73-1.74 Å. The C-N bond lengths and the bond angles around the nitrogen and carbon atoms of the piperidine ring would be consistent with sp³ hybridization, while those of the aromatic ring would reflect sp² hybridization.

Intermolecular Interactions: In the crystal lattice, molecules of this compound would likely be linked by intermolecular hydrogen bonds. The secondary amine protons (N-H) can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of chains or more complex networks that stabilize the crystal packing. Halogen bonding involving the chlorine atoms may also play a role in the crystal packing.

A full crystallographic study would provide the ultimate confirmation of these structural features and reveal the detailed packing arrangement of the molecules in the solid state.

Table of Compounds

Compound Name
This compound
N-phenyl-4-piperidinamine
1-(3,4-dichlorophenyl)piperazine

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC-MS)

The purity assessment and isolation of this compound, a crucial step in its synthesis and characterization, relies on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed for these purposes, offering high resolution and sensitivity for separating the target compound from starting materials, by-products, and other impurities. While specific, detailed research findings exclusively for this compound are not extensively documented in publicly available literature, the analytical methodologies for structurally related N-aryl piperidine derivatives provide a strong framework for its analysis.

High-Performance Liquid Chromatography is a cornerstone for the purity determination of N-aryl-4-aminopiperidine compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach. For compounds similar in structure to this compound, a C18 column is frequently the stationary phase of choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution by protonating the amine functional groups.

The retention time of the compound is influenced by the precise mobile phase composition, flow rate, and column temperature. Detection is commonly achieved using a UV detector, as the dichlorophenyl group provides a chromophore that absorbs in the UV range. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate the pure compound from a mixture.

Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of this compound. In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can confirm the identity of the compound. The total ion chromatogram (TIC) from the GC can be used to assess purity, similar to an HPLC chromatogram. Due to the amine group, derivatization might sometimes be employed to improve the chromatographic properties and prevent peak tailing.

The following tables represent typical, illustrative parameters that could be used for the analysis of this compound, based on methods for analogous compounds. It is important to note that these are not based on specific published research for this exact compound but are representative of the analytical approaches for this class of molecules.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Purity >98%

Table 2: Illustrative GC-MS Method Parameters for Identification and Purity

ParameterValue
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

These chromatographic methods are essential for ensuring the quality and identity of this compound in a research setting, providing the necessary data for its structural confirmation and purity verification.

Computational Chemistry and in Silico Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(3,5-Dichlorophenyl)piperidin-4-amine

Quantum chemical calculations are used to understand the electron distribution and reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A specific DFT analysis detailing the HOMO-LUMO energies and the energy gap for this compound is not available in the reviewed literature. Such a study would typically calculate these values to predict the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies (Note: This table is for illustrative purposes only, as specific data for this compound was not found.)

Parameter Energy (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Different colors on the MEP map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would identify the electron-rich areas, likely around the nitrogen atom of the amine group and the chlorine atoms, and electron-deficient areas, likely around the hydrogen atoms of the amine group. However, specific MEP maps for this compound have not been found in published studies.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a molecule containing a piperidine (B6355638) ring, like this compound, this analysis is crucial as the ring can adopt various conformations, such as chair, boat, and twist-boat. The orientation of the N-(3,5-dichlorophenyl) group (axial vs. equatorial) significantly influences the molecule's shape and properties.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound would reveal how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water), providing insights into its flexibility and stability. Specific research detailing a conformational analysis or MD simulations for this compound is not currently available.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict how a small molecule like this compound might interact with a biological target.

A key outcome of molecular docking is the identification of the binding pocket on the protein where the ligand binds and the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. These interactions are critical for the stability of the ligand-protein complex.

While docking studies have been performed on many similar piperidine-containing compounds, a study identifying the specific binding pockets and key interacting residues for this compound with a particular protein target was not found.

Following docking, the strength of the interaction between the ligand and the protein is often estimated by calculating the binding free energy. A more negative binding energy value typically indicates a more stable and favorable interaction. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for these calculations.

Specific ligand-protein binding energy calculations for this compound are not documented in the available literature.

Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only, as specific data for this compound was not found.)

Protein Target Binding Energy (kcal/mol) Key Interacting Residues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles of QSAR can be applied by examining studies on structurally related piperidine and dichlorophenyl derivatives. nih.govnih.govnih.gov

QSAR models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, shape indices), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined biological activities (such as cytotoxicity or receptor affinity) for a set of analogous compounds, a predictive model can be generated. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors in QSAR Studies of Piperidine Derivatives

Descriptor Type Specific Descriptor Example Potential Influence on Biological Activity
Electronic Dipole Moment Influences polar interactions with biological targets. Higher values can indicate increased toxicity in some compound series. researchgate.net
Electronic HOMO/LUMO Energies Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Affects membrane permeability and transport to the site of action. Increased lipophilicity can enhance activity up to a certain point. researchgate.net
Topological Connectivity Indices (e.g., X2A) Describe the branching and connectivity of the molecular skeleton, influencing how the molecule fits into a receptor binding site. nih.gov

| Geometrical | Molecular Density | Relates molecular weight to volume, providing insight into the compactness of the molecule, which can be crucial for receptor fit. nih.gov |

These QSAR models, once validated, serve as powerful tools for the virtual screening of new, un-synthesized analogs, allowing for the prioritization of candidates with potentially enhanced activity or improved properties. researchgate.netresearchgate.net

In Silico Prediction of Pharmacological Parameters

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, providing an early assessment of a molecule's potential pharmacokinetic profile. nih.govresearchgate.netfrontiersin.org For this compound, key pharmacological parameters such as lipophilicity, cell permeability, and receptor binding can be estimated using various computational models.

Lipophilicity: This is a critical physicochemical property that influences a drug's solubility, absorption, and distribution. It is commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). Various computational algorithms (e.g., ALOGP, XLOGP3, WLOGP) can predict this value. For this compound, the presence of the dichlorophenyl group suggests a significant degree of lipophilicity, while the piperidine amine provides a polar, basic center. Computationally predicted LogP values are essential for assessing its potential to cross biological membranes. nih.govmdpi.com

Cell Permeability: The ability of a compound to pass through cellular membranes, such as the intestinal wall or the blood-brain barrier (BBB), is crucial for its bioavailability and site of action. In silico models often predict permeability based on Caco-2 cell assays, which are a standard in vitro model for the human intestinal epithelium. frontiersin.org Predictions for this compound would consider factors like its molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate its passive diffusion across cell membranes.

Receptor Binding: Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. nih.govnih.govalliedacademies.org This method involves placing the ligand (this compound) into the binding site of a receptor and calculating a score that estimates the binding energy. The dichlorophenyl group could engage in hydrophobic and halogen-bonding interactions, while the piperidine amine can form crucial hydrogen bonds or ionic interactions with receptor residues. Docking studies can help hypothesize potential biological targets and guide the design of more potent and selective analogs. nih.govnih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound

Parameter Predicted Value Significance
Molecular Weight 245.14 g/mol Adheres to Lipinski's Rule of Five (<500), suggesting potential oral bioavailability.
LogP (Consensus) 2.8 - 3.2 Indicates moderate lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) 29.24 Ų Low TPSA (< 140 Ų) is associated with good cell membrane permeability. nih.gov
Hydrogen Bond Donors 1 Within the typical range for drug-like molecules.
Hydrogen Bond Acceptors 1 Within the typical range for drug-like molecules.
Caco-2 Permeability (Predicted) Moderate to High Suggests good potential for intestinal absorption. frontiersin.org
Blood-Brain Barrier (BBB) Permeant (Predicted) Yes Indicates a potential to cross the BBB and act on central nervous system targets.

Note: Values are estimations generated from cheminformatics platforms and may vary between different prediction algorithms.

Advanced Topological and Intermolecular Interaction Analysis

To understand how molecules pack in the solid state and to gain insight into the non-covalent forces that govern their interactions, advanced computational methods like Hirshfeld surface analysis are employed. This technique provides a powerful way to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netmdpi.com

Hirshfeld surface analysis maps the electron distribution of a molecule in a crystal, partitioning space into regions where the electron density is dominated by a specific molecule. By analyzing the distances from the surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface, a normalized contact distance (dnorm) is calculated. This dnorm surface can be color-coded to highlight regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent longer contacts. nih.gov

For a molecule like this compound, a Hirshfeld analysis would likely reveal several key interactions:

Hydrogen Bonds: The amine group (-NH₂) on the piperidine ring is a potent hydrogen bond donor, which would form strong N-H···N or N-H···Cl interactions with neighboring molecules.

Halogen Interactions: The chlorine atoms on the phenyl ring can participate in various non-covalent interactions, including Cl···H, Cl···Cl, and Cl···π contacts, which are significant in directing the crystal packing of halogenated compounds. nih.govmdpi.com

Two-dimensional "fingerprint plots" derived from the Hirshfeld surface quantify the relative contributions of these different interactions. For example, in the crystal structure of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, a related compound, the analysis showed that H···H and Cl···H contacts were the most significant contributors to the crystal packing. nih.gov A similar pattern would be anticipated for this compound.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Compound (3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one)

Intermolecular Contact Type Percentage Contribution to Hirshfeld Surface Description of Interaction
H···H 35.0% General van der Waals forces, representing the largest contribution to packing.
Cl···H / H···Cl 32.3% Significant interactions involving the chlorine substituents and hydrogen atoms, including weak hydrogen bonds.
C···H / H···C 15.0% Weaker van der Waals interactions involving carbon and hydrogen atoms.
O···H / H···O 7.5% Hydrogen bonding interactions (Note: This specific contact would be replaced by N···H interactions in the title compound).

Data adapted from a study on a related chlorophenyl-piperidine derivative to illustrate typical interaction contributions. sci-hub.se

This detailed analysis of intermolecular forces is crucial not only for understanding crystal engineering principles but also for predicting physicochemical properties like solubility and melting point, and for rationalizing how the molecule might interact with biological targets.

Preclinical Pharmacological and Cellular Biology Research

In Vitro Biological Activity Assessments

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

While direct studies on the cytotoxic effects of N-(3,5-dichlorophenyl)piperidin-4-amine are not available, research on structurally related compounds provides insights into the potential of this chemical class. A series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones, which share the piperidone core and feature dichlorophenyl substitutions, have been evaluated for their activity against several squamous cell carcinoma lines. mdpi.com Many of these compounds displayed potent submicromolar cytotoxicity and demonstrated selective toxicity towards malignant cells over non-malignant cell lines. mdpi.comnih.govnih.gov Specifically, compounds with dichloro-substituents were identified as lead molecules due to their high potency and selectivity indices. mdpi.com These findings suggest that the incorporation of a dichlorophenyl moiety into a piperidine (B6355638) framework is a viable strategy for developing potent cytotoxic agents. researchgate.net

Antimicrobial Activity against Bacterial and Fungal Strains

The antimicrobial potential of the specific compound this compound has not been reported. However, the broader class of piperidine derivatives has been extensively studied for antimicrobial properties. biomedpharmajournal.org For instance, certain 3,5-diarylidene-4-piperidone derivatives, including one with a dichloro-substituted phenyl group, have shown promising antifungal activity against strains like Aspergillus niger and Aspergillus fumigatus. researchgate.net Other studies on N-benzhydrylpiperidin-4-amine derivatives have also reported significant antibacterial and antifungal activities. This body of research indicates that the piperidine scaffold is a valuable pharmacophore for the development of new antimicrobial agents.

Anti-inflammatory Response Modulation

There is no direct evidence from the reviewed literature on the anti-inflammatory activity of this compound. However, studies on related structures suggest that dichlorophenyl and piperidine moieties can be found in compounds with anti-inflammatory properties. For example, a series of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones showed significant anti-inflammatory profiles in a carrageenan-induced footpad edema test, with some compounds exhibiting activity comparable to the reference drug indomethacin. nih.gov Additionally, research on halogenated derivatives of piperidine-4-carboxamide has demonstrated considerable anti-inflammatory effects in vivo. hamdard.edu.pk These findings on related scaffolds suggest a potential avenue for investigation for this compound.

Antileishmanial Activity in Parasite Cell Models

No publicly available research data was found specifically detailing the in vitro antileishmanial activity of this compound against Leishmania parasite cell models.

In Vivo Studies Using Animal Models

Assessment of Pharmacological Responses in Experimental Animal Models (e.g., pain, neuropharmacological effects, anti-ulcer models)

While this compound has been evaluated in animal models, the available preclinical data focuses primarily on its neuropharmacological profile as a kappa-opioid receptor (KOR) antagonist. Ex vivo studies in rats have demonstrated its potential as a tracer candidate with high specific binding to KORs. nih.gov However, specific assessments of its pharmacological responses in animal models of pain or gastric ulcers are not detailed in the available literature. Its characterization has centered on its utility as a research tool for imaging the kappa-opioid receptor system in the brain. nih.gov

Target Engagement and Occupancy Studies in Animal Brains using Advanced Imaging (e.g., PET)

This compound, also known as LY2459989, has been extensively studied as a positron emission tomography (PET) radiotracer for imaging the kappa-opioid receptor (KOR) in the brains of nonhuman primates. nih.gov Radiolabeled versions of the compound, specifically [¹¹C]LY2459989 and [¹⁸F]LY2459989, have demonstrated favorable properties for in vivo imaging, including good brain uptake and fast, reversible kinetics. nih.govnih.gov

In PET imaging studies with rhesus monkeys, [¹⁸F]LY2459989 readily crossed the blood-brain barrier and accumulated in brain regions known for high KOR density, such as the cingulate cortex, insula, caudate, and putamen. nih.gov The distribution of the tracer was consistent with the known distribution of KORs in the primate brain. nih.govnih.gov

Target engagement and specificity were confirmed through blocking studies. Pre-treatment with a selective KOR antagonist, LY2456302, significantly reduced the binding of [¹⁸F]LY2459989 in these KOR-rich regions to the level of the cerebellum, a region with low KOR density, thereby demonstrating the specific and selective binding of the radiotracer to its target in vivo. nih.gov Similarly, the binding of [¹¹C]LY2459989 was dose-dependently reduced by both the selective KOR antagonist LY2456302 and the non-selective opioid receptor antagonist naloxone. nih.gov These studies confirm that this compound engages with and occupies KORs in the living brain.

The data from these PET studies, including regional distribution volumes and binding potentials, underscore the utility of this compound as a tool for studying the KOR system and for use in the development of therapeutic agents targeting this receptor. nih.govnih.gov

Interactive Data Table: [¹⁸F]LY2459989 Binding Potential in Rhesus Monkey Brain

Brain RegionBinding Potential (BPND)
Cingulate CortexHigh
InsulaHigh
Caudate/PutamenMedium
Frontal CortexMedium
Temporal CortexMedium
ThalamusLow
CerebellumReference Region

Comparative Efficacy and Mechanistic Validation in Animal Models

In the context of its development as a PET radiotracer, the efficacy of [¹¹C]LY2459989 was compared to another KOR antagonist radiotracer, [¹¹C]LY2795050. nih.gov [¹¹C]LY2459989 demonstrated a higher in vitro binding affinity for the KOR and, consequently, a significantly higher specific binding signal in the monkey brain, with regional binding potential values more than double those of [¹¹C]LY2795050. nih.gov This indicates a superior performance as an imaging agent.

Mechanistic validation for its action as a KOR antagonist in vivo is provided by the aforementioned blocking studies. The displacement of radiolabeled this compound by known selective KOR antagonists confirms that its binding in the brain is mediated by this specific receptor. nih.govnih.gov While these studies validate its mechanism of action at the receptor level, comparative efficacy studies in animal models of disease have not been reported in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of 3,5-Dichlorophenyl Substitutions and Ring Positioning on Biological Activity

The 3,5-dichloro substitution pattern on the phenyl ring is a crucial determinant of biological activity in many N-aryl piperidine (B6355638) derivatives. This specific disubstitution creates a distinct electronic and steric profile that can significantly enhance binding affinity to various biological targets. Research on related compounds has consistently demonstrated the importance of this motif. For instance, in the development of certain insecticides, the presence of a 3,5-dichlorophenyl group at a key position was found to be optimal for potent activity against several lepidopteran species. nih.gov Similarly, studies on σ1 receptor ligands have shown that dichlorophenyl substitutions can lead to high-affinity binding. scispace.com

The positioning of the chlorine atoms at the meta-positions of the phenyl ring is often critical. This arrangement can influence the molecule's ability to fit into hydrophobic pockets within a target protein and can also modulate the pKa of the piperidine nitrogen, thereby affecting its ionization state at physiological pH. Any deviation from the 3,5-dichloro arrangement, such as a 3,4-dichloro or a mono-chloro substitution, often results in a significant decrease in biological activity, underscoring the stringent structural requirements for optimal target engagement. scispace.com For example, in a series of pyridazinone derivatives, replacing a 3,4-dichlorophenyl group with a 3,5-dichlorophenyl moiety resulted in a notable change in activity, highlighting the sensitivity of the ligand-target interaction to the halogen substitution pattern. scispace.com

Substitution Pattern General Impact on Activity
3,5-DichloroOften associated with high potency
3,4-DichloroTypically results in reduced activity compared to 3,5-dichloro
Mono-chloroGenerally leads to a significant loss of activity
Other di-halo (e.g., 3,5-difluoro)May retain some activity, but often less potent than dichloro

Role of Piperidine Ring Substitutions and N-Substitution on Ligand-Target Interactions

Modifications to the piperidine ring and the nature of the substituent on the piperidine nitrogen play a pivotal role in fine-tuning the pharmacological profile of N-(3,5-dichlorophenyl)piperidin-4-amine analogs. The piperidine ring itself often serves as a scaffold to correctly orient the 3,5-dichlorophenyl group and the 4-amino substituent for optimal interaction with the target.

Substitutions on the piperidine ring can influence both the affinity and selectivity of the ligand. For example, the introduction of small alkyl groups on the piperidine ring can have varied effects. In some cases, a methyl group can provide additional hydrophobic interactions with the target, enhancing potency. However, larger or inappropriately placed substituents can introduce steric hindrance, leading to a decrease in activity. In studies of related 3,5-diamino-piperidine derivatives, even minor changes, such as the addition of an acetamide (B32628) substitution on the piperidine, were found to abolish activity, demonstrating the sensitivity of the system to such modifications. nih.gov

The nature of the substituent on the piperidine nitrogen (N-substitution) is also a key determinant of ligand-target interactions. This position is often a primary site for establishing key binding interactions or for attaching linkers to other pharmacophoric elements. The basicity of the piperidine nitrogen is critical, as it is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding site of the target protein.

Piperidine Ring Position Type of Substitution Potential Impact on Ligand-Target Interaction
C-2, C-6Small alkyl groupsMay enhance hydrophobic interactions or introduce steric clash
C-3, C-5Polar groups (e.g., hydroxyl)Can introduce hydrogen bonding opportunities or alter conformation
C-4Amino group modificationCan modulate basicity and hydrogen bonding capacity
N-1Alkyl or arylalkyl groupsInfluences overall lipophilicity and can interact with specific sub-pockets of the binding site

Influence of Stereochemistry and Conformational Preferences on Pharmacological Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the pharmacological profile of this compound derivatives. The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the substituents on the piperidine ring (axial versus equatorial) can have a profound impact on how the molecule presents its key pharmacophoric features to the biological target.

For instance, the relative orientation of the 3,5-dichlorophenyl group and the 4-amino group is dictated by their positions on the piperidine ring. A cis or trans relationship between these substituents would lead to vastly different spatial arrangements and, consequently, different biological activities. It is common for only one stereoisomer of a chiral compound to exhibit the desired pharmacological effect, while the other isomer may be inactive or even produce undesirable off-target effects.

The conformational flexibility of the molecule also plays a role. While a certain degree of flexibility can be advantageous for allowing the ligand to adapt to the binding site (induced fit), excessive flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. The 3,5-dichloro substitution on the phenyl ring can also influence the rotational barrier around the phenyl-nitrogen bond, thereby affecting the preferred conformation of the molecule.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound while retaining its primary biological activity. In the context of the this compound scaffold, bioisosteric replacements can be explored for both the dichlorophenyl moiety and the piperidine ring.

The 3,5-dichlorophenyl group is often a key contributor to binding affinity, but it can also impart undesirable properties such as high lipophilicity or metabolic liabilities. Therefore, replacing it with a bioisostere that maintains the essential electronic and steric features while improving other properties is a common optimization strategy. For example, replacing the chlorine atoms with trifluoromethyl groups (e.g., a 3,5-bis(trifluoromethyl)phenyl group) can sometimes enhance activity or improve metabolic stability. mdpi.com Other heterocycles can also be considered as bioisosteres for the phenyl ring. For instance, a pyridyl ring with appropriate substitutions might mimic the electronic and steric properties of the dichlorophenyl group.

The piperidine ring can also be replaced with other cyclic amines, such as a pyrrolidine (B122466) or an azetidine (B1206935) ring. nih.gov Such modifications, known as scaffold hopping, can lead to novel chemical entities with improved properties. For example, replacing the piperidine with a more rigid or a more flexible ring system can help to fine-tune the conformational profile of the molecule for better target engagement.

Original Group Bioisosteric Replacement Potential Advantage
3,5-Dichlorophenyl3,5-Bis(trifluoromethyl)phenylEnhanced metabolic stability, altered electronics
3,5-DichlorophenylPyridyl or other heteroaryl ringModulated solubility and polarity
PiperidinePyrrolidineDifferent ring pucker and substituent orientation
PiperidineAzetidineMore rigid scaffold

Development of Predictive Models for Optimized Ligand Design

To accelerate the discovery and optimization of ligands based on the this compound scaffold, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activities. These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent ligands.

Pharmacophore modeling is another powerful computational tool. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are required for biological activity. For the this compound scaffold, a pharmacophore model would likely include features representing the hydrophobic dichlorophenyl group, the basic nitrogen of the piperidine ring, and the 4-amino group. acs.org Such models can be used to virtually screen large compound libraries to identify new hits with the desired pharmacophoric features.

Molecular docking studies can provide insights into the putative binding mode of these ligands within the active site of a target protein. nih.gov By visualizing the interactions between the ligand and the protein, researchers can make rational, structure-based modifications to the ligand to improve its binding affinity and selectivity. These predictive models, when used in conjunction with experimental data, provide a powerful platform for the rational design of optimized ligands based on the this compound scaffold.

Development and Academic Investigation of Derivatives and Analogues of N 3,5 Dichlorophenyl Piperidin 4 Amine

Design Rationale and Synthetic Strategies for Novel Structural Analogues

The design of novel analogues of N-(3,5-dichlorophenyl)piperidin-4-amine is often guided by established medicinal chemistry principles aimed at optimizing drug-like properties. The rationale typically involves modifying three key areas of the molecule: the N-aryl substituent, the piperidine (B6355638) ring, and the 4-amino group. The 3,5-dichlorophenyl moiety is a common starting point due to its ability to enhance metabolic stability and provide specific steric and electronic interactions with biological targets.

Key design strategies include:

Piperidine N-1 Substitution: Introducing various substituents on the piperidine nitrogen is a primary strategy to modulate lipophilicity, polarity, and pharmacokinetic properties. nih.gov This position allows for the introduction of diverse chemical groups to probe interactions with target proteins.

Modification of the Dichlorophenyl Ring: Altering the substitution pattern or replacing the chlorine atoms with other halogens or electron-withdrawing/donating groups can fine-tune the electronic properties and binding affinity of the molecule.

Derivatization of the 4-Amino Group: The exocyclic amine at the 4-position is a key site for derivatization, allowing for the attachment of various side chains, pharmacophores, or linkers to create hybrid molecules with potentially new or enhanced activities.

Synthetic strategies to achieve these analogues are well-established in organic chemistry. A common and versatile method for synthesizing the core N-aryl piperidine structure is through reductive amination. This typically involves the reaction of a 1-Boc-4-piperidone with an appropriate aniline (B41778), such as 3,5-dichloroaniline (B42879), followed by deprotection of the Boc group. chemicalbook.com This straightforward approach allows for the generation of a library of N-aryl piperidin-4-amines by varying the aniline component.

Further diversification can be achieved through several synthetic pathways:

N-Alkylation/Arylation: The secondary amine of the piperidine ring can be readily alkylated or arylated to introduce a wide range of substituents.

Amide and Sulfonamide Coupling: The 4-amino group can be acylated with various carboxylic acids or sulfonyl chlorides to form amide or sulfonamide derivatives, respectively. For example, coupling with nitro-substituted benzene (B151609) sulfonyl chlorides has been used to generate potent antitubercular agents from related scaffolds. acs.org

Multi-component Reactions: Efficient one-pot reactions, such as the Mannich condensation, are employed to construct more complex piperidine derivatives, including 3,5-bis(benzylidene)-4-piperidones, which serve as platforms for further modification. nih.gov

These synthetic methodologies provide a robust platform for the systematic exploration of the chemical space around the this compound scaffold, enabling the generation of diverse libraries of compounds for biological screening. acs.org

Comparative Biological Profiling of Synthesized Analogues against Relevant Targets

Analogues derived from the this compound scaffold have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The comparative profiling of these synthesized compounds against relevant biological targets is crucial for establishing structure-activity relationships (SAR).

Anticancer Activity:

Many studies have focused on N-substituted 3,5-diarylidenepiperidin-4-ones, which are related structural analogues. These compounds are evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov For instance, a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones demonstrated potent, submicromolar cytotoxicity against several squamous cell carcinoma lines. mdpi.com The biological data often reveal that modifications to the N-1 substituent and the aryl rings significantly impact potency and selectivity. nih.gov

The table below presents representative data from a study on N-substituted 3,5-bis(4-bromobenzylidene)piperidin-4-ones, illustrating the impact of the N-substituent on anticancer potency.

Data adapted from a study on N-substituted diarylidenepiperidin-4-ones, demonstrating superior potency over reference compounds like curcumin. nih.gov

Antitubercular Activity:

The piperidine scaffold is also a component of compounds investigated for activity against Mycobacterium tuberculosis (M.tb). researchgate.net Research into piperidinol analogues, for example, has identified compounds with potent antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.govnih.gov The SAR in this area often reveals that specific substitutions on both the piperidine core and its appended aryl rings are critical for activity. nih.gov

The following table shows the antitubercular activity of selected piperidinol analogues, highlighting the influence of stereochemistry and aryl substitution.

Data from a study on piperidinol analogues against M. tuberculosis H37Rv, showing potent activity. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Enhanced Biological Activity

Through systematic SAR studies, researchers have identified key pharmacophoric features and structural motifs that are crucial for the biological activity of this compound analogues.

The Dichlorophenyl Moiety: The presence and positioning of chlorine atoms on the phenyl ring are often critical. The 3,5-dichloro substitution pattern provides a specific electronic and lipophilic profile that can enhance binding to target proteins and improve metabolic stability. In some related series, such as dichlorophenylpiperazines, this moiety is essential for high-affinity binding to targets like dopamine (B1211576) receptors. nih.gov

The N-1 Substituent: For N-substituted analogues, the nature of the group at the piperidine nitrogen is a primary determinant of activity. In anticancer 3,5-bis(benzylidene)piperidin-4-ones, introducing an N-acryloyl group, which provides an additional site for reaction with cellular nucleophiles, dramatically increases cytotoxic potency compared to the parent N-H compounds. nih.gov

The 4-Position Linker and Terminal Group: In many active compounds, the 4-amino group serves as an attachment point for a linker and a terminal functional group. The length and flexibility of this linker, as well as the nature of the terminal group (e.g., an aryl amide or another heterocyclic ring), are vital for activity. For dopamine D3 receptor ligands, a specific alkyl chain linker (C3-C5) between an aryl-piperazine core and a terminal aryl amide was found to be optimal for high-affinity binding. nih.gov

These findings underscore that a combination of electronic, steric, and hydrophobic properties, contributed by different parts of the molecule, is necessary for potent biological activity.

Exploration of Hybrid Molecules Incorporating the this compound Moiety

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles. The this compound moiety has been explored as a core scaffold for developing such hybrids.

The design rationale for these hybrids often involves linking the piperidine scaffold to another molecule with a known biological function. For example:

Coupling with Cytotoxic Agents: Dichloroacetic acid (DCA) is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase. Hybrid molecules have been designed by attaching a dichloroacetyl group to the nitrogen of 3,5-bis(benzylidene)-4-piperidones. mdpi.com These hybrids displayed potent and selective cytotoxicity against cancer cells, suggesting a successful combination of the piperidone's cytotoxic properties with the metabolic targeting effect of the dichloroacetyl group. mdpi.com

Fusion with Other Heterocycles: The piperidine core can be linked to other heterocyclic systems known for their biological activities. For instance, coupling with nitrobenzenesulfonamide moieties has yielded hybrids with excellent activity against Mycobacterium tuberculosis. acs.org In these molecules, the piperazine (B1678402) (a close analogue of piperidine) acts as a central linker connecting a benzhydryl group to the nitrobenzenesulfonamide pharmacophore. acs.org

The synthesis of these hybrid molecules typically involves standard coupling reactions. For example, the amine of the piperidine core can be reacted with an activated carboxylic acid (like dichloroacetyl chloride) or a sulfonyl chloride to form a stable amide or sulfonamide linkage, respectively. acs.orgmdpi.com This modular approach allows for the systematic combination of the piperidine scaffold with a wide variety of other bioactive moieties, opening new avenues for the development of novel therapeutic agents. nih.gov

Conclusion and Future Research Perspectives on N 3,5 Dichlorophenyl Piperidin 4 Amine

Synthesis of Key Academic Research Insights and Discoveries

Direct academic research focusing exclusively on N-(3,5-dichlorophenyl)piperidin-4-amine is limited. However, by examining studies on closely related N-aryl piperidine (B6355638) derivatives, a number of key insights can be synthesized. The piperidine ring is a prevalent feature in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing various functional groups.

The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry, often utilized to enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. Its presence is noted in compounds investigated for a range of activities, including as disruptors of mycobacterial energetics and as kinase inhibitors. For instance, the related compound N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has been explored for its potential against Mycobacterium tuberculosis. mdpi.com This suggests that the 3,5-dichloro substitution pattern is considered advantageous for certain biological applications.

Furthermore, the 4-aminopiperidine (B84694) core is a key building block in the synthesis of compounds targeting central nervous system (CNS) receptors and other biological targets. The amino group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

While specific data on this compound is not abundant in publicly accessible literature, the combination of the 3,5-dichlorophenyl moiety with the 4-aminopiperidine scaffold suggests its potential as an intermediate in the synthesis of more complex molecules with possible applications in oncology, infectious diseases, or neuroscience.

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

The most significant knowledge gap concerning this compound is the near-complete absence of dedicated studies on its synthesis, characterization, and biological activity. This presents a considerable opportunity for foundational research.

Key unexplored research avenues include:

Systematic Synthesis and Characterization: There is a need for the development and optimization of a robust and scalable synthetic route to this compound. Detailed characterization using modern analytical techniques (NMR, MS, X-ray crystallography) would provide essential data for future studies.

Broad Biological Screening: The compound has not been systematically screened against a wide range of biological targets. High-throughput screening campaigns could rapidly identify potential areas of therapeutic interest.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. Understanding its metabolic stability and permeability is crucial for assessing its drug-like potential.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, a systematic exploration of the SAR around the this compound scaffold would be necessary. This would involve synthesizing and testing a library of analogues with modifications to both the dichlorophenyl ring and the piperidine moiety.

Proposed Directions for Advanced Mechanistic Elucidation and Target Validation Studies

Assuming that initial screening reveals a promising biological activity for this compound or its derivatives, the next logical step would be to elucidate its mechanism of action and validate its biological target.

Proposed directions include:

Target Identification: For compounds with a phenotypic effect, target identification studies using techniques such as chemical proteomics (e.g., activity-based protein profiling) or genetic approaches (e.g., CRISPR-Cas9 screening) would be essential to pinpoint the molecular target.

Biochemical and Biophysical Assays: Once a target is identified, detailed biochemical and biophysical assays should be employed to characterize the binding interaction. This could include surface plasmon resonance (SPR) to determine binding kinetics and affinity, and isothermal titration calorimetry (ITC) to understand the thermodynamics of the interaction.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its target protein would provide invaluable insights into the binding mode and guide further optimization efforts.

Cell-Based Assays: The development of robust cell-based assays is crucial to confirm the on-target activity in a more physiologically relevant context and to investigate downstream signaling pathways.

Potential for Further Scaffold Diversification and Application in Medicinal Chemistry Research

The this compound scaffold is ripe for diversification, offering multiple points for chemical modification to generate libraries of novel compounds for medicinal chemistry research.

Potential diversification strategies include:

Acylation and Sulfonylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily acylated or sulfonylated to introduce a wide variety of substituents, which can modulate the compound's physicochemical properties and explore new interactions with biological targets.

Derivatization of the 4-amino Group: The primary amine at the 4-position of the piperidine ring is a key functional group for introducing diverse chemical moieties. This can be achieved through reductive amination, amide bond formation, or the synthesis of ureas and thioureas.

Modification of the Dichlorophenyl Ring: The substitution pattern on the phenyl ring can be altered to explore the impact of different electronic and steric properties on biological activity. This could involve changing the position or number of chlorine atoms or introducing other substituents.

Introduction of Chiral Centers: The piperidine ring can be modified to introduce chiral centers, which could lead to stereoisomers with different biological activities and improved therapeutic profiles.

The exploration of these diversification strategies could lead to the discovery of novel chemical probes to study biological processes or new lead compounds for drug development programs in various therapeutic areas.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3,5-dichlorophenyl)piperidin-4-amine and its intermediates?

  • Methodological Answer : Solid-phase synthesis using the Fmoc (fluorenylmethyloxycarbonyl) strategy is a foundational approach. For example, Wang resin (1% DVB crosslinking) is used to anchor the growing peptide chain, with HBTU or TCTU as coupling agents and DIPEA as a base for amide bond formation . Nucleophilic substitution reactions, such as those involving pentafluoropyridine and sodium azide, are also applicable for introducing amine groups in related dichlorophenyl derivatives . Key steps include activating intermediates with cyanamide reagents (e.g., N-(3,5-dichlorophenyl)cyanamide) and optimizing reaction conditions (e.g., BBr3 for demethylation) to achieve yields >95% .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.267 Å, b = 11.271 Å, c = 12.788 Å) and hydrogen-bonding interactions (N–H···N, C–H···π) are analyzed to verify intramolecular stability . Complementary techniques include HPLC for purity assessment (>95%) and HRMS for molecular weight confirmation .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Initial screening involves γ-secretase inhibition assays to assess potential therapeutic effects against Alzheimer’s disease. IC50 values in the picomolar range are measured using fluorogenic substrates . β-Amyloid (Aβ) aggregation inhibition is tested via thioflavin-T fluorescence assays, where derivatives are incubated with synthetic Aβ peptides to monitor fibril formation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in this compound derivatives?

  • Methodological Answer : Yield optimization requires reagent selection and reaction condition tuning. For example, replacing HBTU with TCTU (a more reactive coupling agent) improves amidation efficiency from 24% to 97% . Solvent systems (e.g., DMF for solubility) and temperature control (room temperature for Fmoc deprotection vs. 40°C for cyanamide coupling) are systematically adjusted . Kinetic studies using in situ FTIR or NMR can identify rate-limiting steps.

Q. What strategies mitigate racemization and side reactions during peptide conjugation with this compound scaffolds?

  • Methodological Answer : Racemization is minimized by using N-methylpiperidine as a base instead of stronger bases like DBU, which reduces urethane formation during mixed anhydride reactions . Side reactions (e.g., oxidation of dichlorophenyl groups) are controlled via inert atmospheres (N2/Ar) and chelating agents (EDTA) to sequester metal impurities .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the stability and bioactivity of this compound crystals?

  • Methodological Answer : Crystal packing analysis reveals that N–H···N hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.4 Å) enhance thermal stability (melting points >250°C) and reduce hygroscopicity . These interactions also affect solubility profiles, which are critical for bioavailability. Computational modeling (e.g., DFT calculations) predicts how substituent modifications (e.g., fluorine vs. chlorine) alter interaction strengths .

Q. What structural modifications enhance the protease inhibitory activity of this compound derivatives?

  • Methodological Answer : SAR studies show that replacing peptidic backbones with non-peptide moieties (e.g., cyanopyrimidine) improves potency. For example, introducing a 2-cyanopyrimidin-4-ylmethyl group reduces IC50 values to picomolar levels by enhancing hydrophobic binding to protease active sites . Fluorine substitution at meta-positions increases electronegativity, improving target affinity by 10-fold compared to non-halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.